molecular formula C12H14BrF3O B14074268 1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene

Cat. No.: B14074268
M. Wt: 311.14 g/mol
InChI Key: SDPONHQLYDKCTR-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a propyl group followed by the introduction of an ethyl group and a trifluoromethoxy group onto the benzene ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Biological Activity

1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene is an organic compound featuring a unique combination of functional groups that may influence its biological activity. This compound is characterized by its bromopropyl, ethyl, and trifluoromethoxy substituents on a benzene ring, which contribute to its chemical properties and potential applications in medicinal chemistry.

  • Molecular Formula : C12H14BrF3O
  • Molecular Weight : 311.14 g/mol
  • Structural Characteristics :
    • Bromopropyl group enhances lipophilicity.
    • Ethyl group may influence steric hindrance and solubility.
    • Trifluoromethoxy group increases electronic stability and reactivity.

Biological Activity Overview

The biological activity of this compound is influenced by its structural components, which can interact with various biological targets. Preliminary studies suggest that compounds with similar structures may exhibit activity against specific enzymes or receptors.

Potential Biological Activities

  • Antimicrobial Properties : Compounds with trifluoromethoxy groups have shown potential antimicrobial activity, suggesting that this compound may also possess similar effects.
  • Anticancer Activity : Research indicates that brominated compounds can exhibit anticancer effects through various mechanisms, including apoptosis induction and inhibition of cell proliferation.
  • Enzyme Inhibition : The presence of the bromopropyl group may allow for interactions with enzyme active sites, potentially leading to inhibition of metabolic pathways.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of related trifluoromethoxy compounds found that these compounds inhibited the growth of various bacterial strains. The study highlighted the importance of the trifluoromethoxy group in enhancing lipophilicity and bioactivity.

Study 2: Anticancer Mechanisms

Research on brominated aromatic compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This suggests a potential pathway for this compound's anticancer effects.

Study 3: Enzyme Interaction

Investigations into the enzyme inhibitory effects of structurally similar compounds revealed that the bromopropyl substituent could facilitate binding to target enzymes, thereby inhibiting their activity. This finding points to the potential for therapeutic applications in diseases where enzyme modulation is beneficial.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundBromopropyl, ethyl, trifluoromethoxy groupsPotential antimicrobial and anticancer activity
1-Bromo-2-(trifluoromethoxy)benzeneLacks ethyl groupModerate antimicrobial activity
1-Ethyl-3-bromo-5-(trifluoromethyl)benzeneContains ethyl and trifluoromethyl groupsNotable anticancer properties

Properties

Molecular Formula

C12H14BrF3O

Molecular Weight

311.14 g/mol

IUPAC Name

2-(3-bromopropyl)-1-ethyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14BrF3O/c1-2-9-5-6-11(17-12(14,15)16)8-10(9)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

SDPONHQLYDKCTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC(F)(F)F)CCCBr

Origin of Product

United States

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